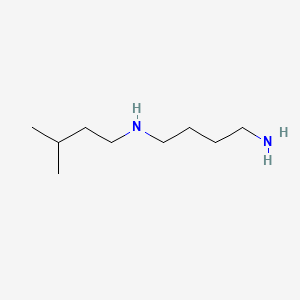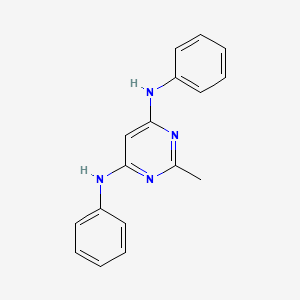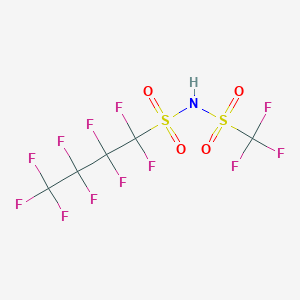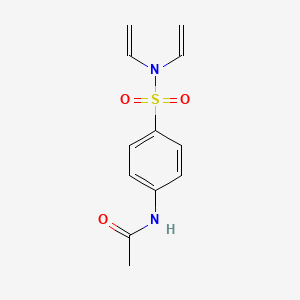
1,4-Butanediamine, N-isopentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanediamine, N-isopentyl- is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a butane chain, with an isopentyl group attached to one of the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butanediamine, N-isopentyl- can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediamine with isopentyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 1,4-butanediamine attacks the carbon atom of the isopentyl halide, resulting in the formation of 1,4-Butanediamine, N-isopentyl-.
Industrial Production Methods
Industrial production of 1,4-Butanediamine, N-isopentyl- often involves biocatalytic processes. For instance, the biocatalytic production of N-protected precursors of 1,4-butanediamine followed by deprotection steps can yield the desired compound . This method is advantageous due to its potential for high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediamine, N-isopentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halides and other electrophiles are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines depending on the electrophile used.
Scientific Research Applications
1,4-Butanediamine, N-isopentyl- has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and other polymers.
Biochemistry: The compound is studied for its role in biochemical pathways and its potential as a biochemical reagent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Butanediamine, N-isopentyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It can also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediamine:
1,5-Pentamethylenediamine: Another diamine with a slightly longer carbon chain.
Uniqueness
1,4-Butanediamine, N-isopentyl- is unique due to the presence of the isopentyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
91391-22-9 |
|---|---|
Molecular Formula |
C9H22N2 |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
N'-(3-methylbutyl)butane-1,4-diamine |
InChI |
InChI=1S/C9H22N2/c1-9(2)5-8-11-7-4-3-6-10/h9,11H,3-8,10H2,1-2H3 |
InChI Key |
PWKFXMIDHMQCMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)



![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)
![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate](/img/structure/B13782368.png)


![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)





